ビシファジン-d5 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

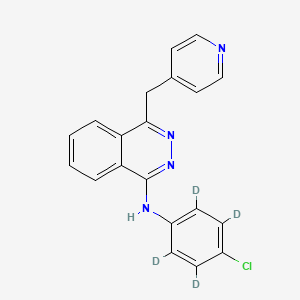

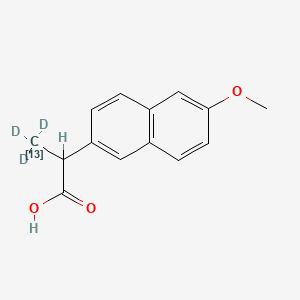

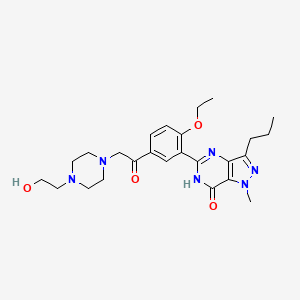

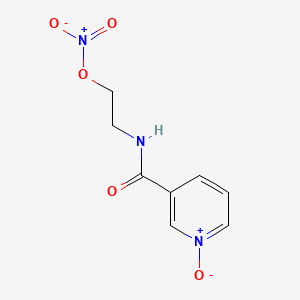

Bicifadine-d5 Hydrochloride is the labelled analogue of Bicifadine Hydrochloride . It is a novel non-narcotic analgesic drug used for the treatment of acute pain, chronic pain, and symptoms of neuropathic disorders . It is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) discovered at American Cyanamid as an analgesic drug candidate .

Molecular Structure Analysis

The molecular formula of Bicifadine-d5 Hydrochloride is C12H11D5ClN . The average molecular weight is 214.75 . The structure is chemically distinct with a unique profile of pharmacological activity .Chemical Reactions Analysis

Bicifadine-d5 Hydrochloride is an inhibitor of both the norepinephrine and serotonin transporters . It enhances and prolongs the actions of norepinephrine and serotonin by inhibiting the transport proteins that terminate the physiological actions of these two biogenic amines .Physical And Chemical Properties Analysis

The physical and chemical properties of Bicifadine-d5 Hydrochloride include a water solubility of 0.172 mg/mL, a logP of 1.93, and a pKa (Strongest Basic) of 10.6 . It has a physiological charge of 1, a hydrogen acceptor count of 1, a hydrogen donor count of 1, and a rotatable bond count of 1 .科学的研究の応用

神経学研究

ビシファジン-d5 塩酸塩は神経学研究で使用されています . これは神経学研究用化学物質および分析標準の一部であり、高精度で信頼性の高いデータ分析のための認定基準物質として使用されています .

疼痛管理

ビシファジン-d5 塩酸塩は非オピオイド性鎮痛剤です . ビシファジン-d5 塩酸塩はin vivoで強力な鎮痛作用を示し、疼痛の治療のためにさらなる開発が選択されています .

セロトニン・ノルエピネフリン・ドーパミン再取り込み阻害

ビシファジン-d5 塩酸塩はセロトニン・ノルエピネフリン・ドーパミン再取り込み阻害薬(SNDRI)です . これは、これらの神経伝達物質の不均衡に関連する状態の治療のための潜在的な候補となります。

NMDA拮抗作用

ビシファジン-d5 塩酸塩はNMDA拮抗薬です . この特性は、NMDA受容体が関与するうつ病、統合失調症、神経障害性疼痛などの状態の治療に役立つ可能性があります。

生体アミンの増強

ビシファジン-d5 塩酸塩は、2つの生体アミンの生理的活動を終了させる輸送タンパク質を阻害することにより、ノルエピネフリンとセロトニンの作用を増強し、延長します .

非麻薬性プロファイル

ビシファジン-d5 塩酸塩は非麻薬性プロファイルを持っています . これは、オピオイド受容体に作用せず、抗炎症作用も示しません . これは、オピオイド性鎮痛剤のより安全な代替手段となっています。

作用機序

The mechanism of action of bicifadine-d5 hydrochloride is not yet fully understood. However, it is believed to act as an agonist at the bicifadine receptor, which is a G protein-coupled receptor located in the brain. When bicifadine-d5 hydrochloride binds to the bicifadine receptor, it triggers a cascade of biochemical reactions that lead to the release of neurotransmitters and other signaling molecules. These signaling molecules then lead to a variety of physiological and biochemical effects.

Biochemical and Physiological Effects

Bicifadine-d5 hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior. It has also been shown to increase the release of serotonin, which is a neurotransmitter involved in the regulation of appetite and sleep. Bicifadine-d5 hydrochloride has also been shown to have an antinociceptive effect, which is the ability to reduce pain sensitivity. It has also been shown to have an anti-inflammatory effect, which is the ability to reduce inflammation.

実験室実験の利点と制限

Bicifadine-d5 hydrochloride has a number of advantages for laboratory experiments. It is a novel compound that has been shown to possess a number of biochemical and physiological effects. It is also relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to using bicifadine-d5 hydrochloride in laboratory experiments. It is not yet fully understood how bicifadine-d5 hydrochloride works, and further research is needed to better understand its mechanism of action. Additionally, bicifadine-d5 hydrochloride is not yet approved for use in humans, so its use in laboratory experiments is limited to animal models.

将来の方向性

There are a number of potential future directions for the use of bicifadine-d5 hydrochloride. Further research is needed to better understand its mechanism of action and to identify potential therapeutic applications. Additionally, further research is needed to investigate the effects of bicifadine-d5 hydrochloride on the cardiovascular system and its potential therapeutic applications. Additionally, further research is needed to investigate the effects of bicifadine-d5 hydrochloride on the immune system and its potential therapeutic applications. Finally, further research is needed to investigate the potential for bicifadine-d5 hydrochlor

合成法

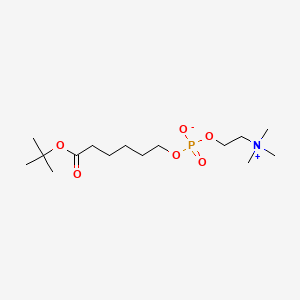

Bicifadine-d5 hydrochloride is synthesized through a two-step process. The first step involves the synthesis of bicifadine-d5 ethyl ester hydrochloride, which is then converted to bicifadine-d5 hydrochloride. The synthesis of bicifadine-d5 ethyl ester hydrochloride involves the reaction of bicifadine and ethyl chloroformate in the presence of a base catalyst. The second step involves the conversion of bicifadine-d5 ethyl ester hydrochloride to bicifadine-d5 hydrochloride through the reaction with hydrochloric acid.

特性

IUPAC Name |

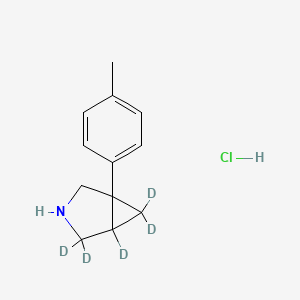

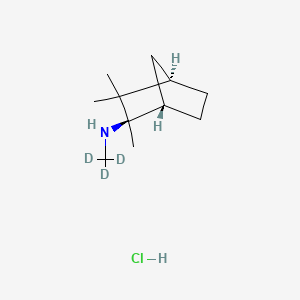

1,2,2,6,6-pentadeuterio-5-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/i6D2,7D2,11D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-MRGWXENESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C1(CNC2([2H])[2H])C3=CC=C(C=C3)C)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676230 |

Source

|

| Record name | 1-(4-Methylphenyl)(4,4,5,6,6-~2~H_5_)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1014696-75-3 |

Source

|

| Record name | 1-(4-Methylphenyl)(4,4,5,6,6-~2~H_5_)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4](/img/no-structure.png)

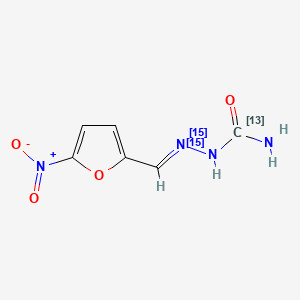

![4,4,5,5-Tetradeuterio-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B565170.png)